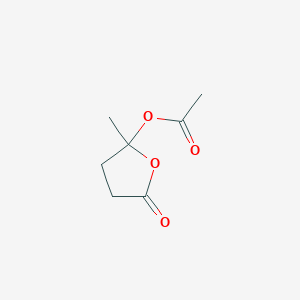
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One possible route is the reaction of diethyl malonate with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is essential to achieve high efficiency and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide
- 4,5-Diethyl-2-oxo-N-methyl-1,3-oxazole-3(2H)-carboxamide
- 4,5-Diethyl-2-oxo-N-phenyl-1,3-thiazole-3(2H)-carboxamide
Uniqueness
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its diethyl groups and phenyl ring can influence its reactivity, solubility, and potential interactions with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
59167-81-6 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4,5-diethyl-2-oxo-N-phenyl-1,3-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-3-11-12(4-2)19-14(18)16(11)13(17)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17) |
InChI Key |
SBEHCGSCMHGZGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=O)N1C(=O)NC2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
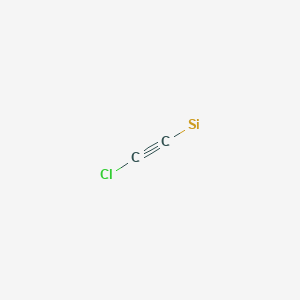


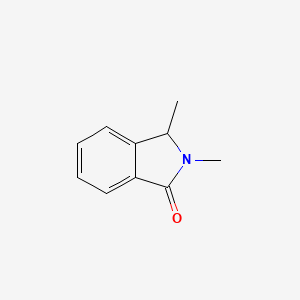
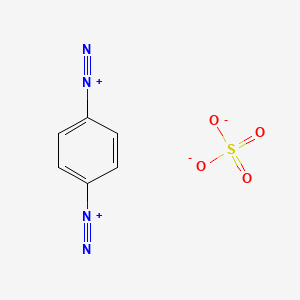

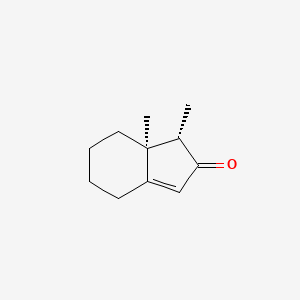



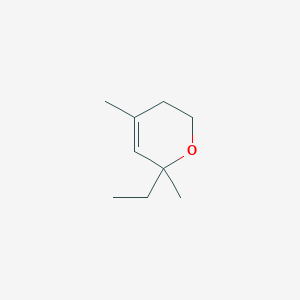
![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
